ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
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Overview
Description
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate leaving group.
Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}PROPIONATE: Similar structure but with a propionate group instead of acetate.
METHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with a methyl ester instead of ethyl.
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[[2-(4-methylphenoxy)acetyl]amino]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-24-17(23)10-21-14(4)18(13(3)20-21)19-16(22)11-25-15-8-6-12(2)7-9-15/h6-9H,5,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBXXBONJSYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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